molecular formula C21H20N6O4 B2766083 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705461-21-7

3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2766083
CAS No.: 1705461-21-7
M. Wt: 420.429
InChI Key: UZICWXCQHRLLBQ-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic compound that comprises multiple functional groups and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. One common approach is:

  • Step 1: Formation of Pyrazin-2-yl Intermediate

    • Reagents: Pyrazine, appropriate alkyl halide

    • Conditions: Basic medium, typically using potassium carbonate

  • Step 2: Synthesis of 1,2,4-Oxadiazole Ring

    • Reagents: Amidoxime, dehydrating agent like DCC (dicyclohexylcarbodiimide)

    • Conditions: Anhydrous conditions, inert atmosphere (like nitrogen)

  • Step 3: Coupling with Piperidine Derivative

    • Reagents: Piperidine, formaldehyde

    • Conditions: Acidic medium, typically hydrochloric acid

  • Step 4: Formation of Benzo[d]oxazol-2(3H)-one

    • Reagents: 2-Aminophenol, carbonylating agent (like phosgene)

    • Conditions: High temperature, anhydrous environment

Industrial Production Methods

Industrial production methods might leverage continuous flow synthesis techniques, optimizing yield and purity through automated and scalable processes. Catalysts and advanced purification methods (such as crystallization or chromatography) ensure high efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: Functional groups like the piperidine ring can be oxidized using agents like mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: The oxadiazole ring can be reduced using reagents like lithium aluminum hydride.

  • Substitution: Aromatic substitution reactions can occur at the benzo[d]oxazol-2(3H)-one moiety using electrophiles like bromine.

Common Reagents and Conditions

  • Oxidation: mCPBA, conditions: room temperature

  • Reduction: Lithium aluminum hydride, conditions: reflux in ether

  • Substitution: Bromine, conditions: solvent like chloroform, UV light

Major Products

  • Oxidation: Formation of hydroxylated derivatives

  • Reduction: Formation of amines or alcohols from oxadiazole reduction

  • Substitution: Halogenated benzo[d]oxazol-2(3H)-one products

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds and is used in designing complex molecular architectures for pharmaceuticals.

Biology

In biological research, derivatives of this compound have been explored for their binding affinity to specific proteins and receptors, acting as potential lead compounds in drug discovery.

Medicine

In medicinal chemistry, it is investigated for its therapeutic potential, especially as an anti-inflammatory or anticancer agent, given its ability to interact with key enzymes and pathways.

Industry

In industrial applications, it finds use as a specialty chemical in the synthesis of advanced materials and in agricultural chemistry as part of pesticide formulations.

Mechanism of Action

This compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of specific enzymes involved in inflammatory pathways or cancer cell proliferation. Its oxadiazole ring often plays a crucial role in binding to active sites, facilitating its biological effects.

Comparison with Similar Compounds

Unique Features

Compared to similar heterocyclic compounds, 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its multifunctional groups that allow diverse reactivity and its potential for high binding specificity in biological applications.

Similar Compounds

  • 3-(2-oxo-2-(3-(pyrazin-2-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

  • 3-(2-oxo-2-(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

  • 3-(2-oxo-2-(3-((1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

These compounds share structural similarities but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities.

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Biological Activity

The compound 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one , with CAS number 1705461-21-7 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, target interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple heterocycles, including a piperidine ring and oxadiazole moiety, contributing to its biological properties. The molecular formula is C21H20N6O4C_{21}H_{20}N_{6}O_{4}, with a molecular weight of 420.4 g/mol .

PropertyValue
CAS Number1705461-21-7
Molecular FormulaC21H20N6O4
Molecular Weight420.4 g/mol

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Notably, it has been shown to exhibit significant activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound's structure allows it to inhibit the growth of this pathogen effectively.

Mode of Action

The primary mechanism involves the inhibition of key biochemical pathways within the bacterium. The presence of the pyrazine and oxadiazole groups in the structure is believed to enhance its binding affinity to bacterial enzymes, disrupting their normal function.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties, particularly against Mycobacterium tuberculosis H37Ra . The 50% inhibitory concentration (IC50) values range from 1.35 to 2.18 μM , indicating strong efficacy in inhibiting bacterial growth.

Anticancer Potential

Preliminary studies suggest that the compound may also possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.

Case Studies and Research Findings

  • Antitubercular Activity : A study conducted by researchers evaluated the compound's effectiveness against different strains of tuberculosis. Results indicated a consistent reduction in bacterial viability at concentrations below 5 μM, supporting its potential as a therapeutic agent for tuberculosis treatment.
  • Cytotoxicity Assays : In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited selective cytotoxicity, with IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting a favorable therapeutic index .
  • Mechanistic Studies : Further investigations into the mechanistic pathways revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane depolarization and activation of caspases .

Properties

IUPAC Name

3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c28-19(13-27-16-5-1-2-6-17(16)30-21(27)29)26-9-3-4-14(12-26)10-18-24-20(25-31-18)15-11-22-7-8-23-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICWXCQHRLLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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